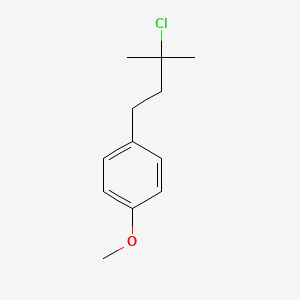
1-(3-Chloro-3-methylbutyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-3-methylbutyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17ClO It is a derivative of benzene, where a 4-methoxy group and a 3-chloro-3-methylbutyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-3-methylbutyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzene (anisole) with 3-chloro-3-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-3-methylbutyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 1-(3-methylbutyl)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzene.
Scientific Research Applications
1-(3-Chloro-3-methylbutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-3-methylbutyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
1-Chloro-3-methylbutane: A simpler alkyl chloride with similar reactivity in nucleophilic substitution reactions.
4-Methoxybenzyl chloride: Shares the methoxybenzene core but with a different alkyl substituent.
1-(3-Chloro-3-methylbutyl)-benzene: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 1-(3-Chloro-3-methylbutyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a 3-chloro-3-methylbutyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
23020-47-5 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(3-chloro-3-methylbutyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,13)9-8-10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
GAGPRWRBZXXCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















